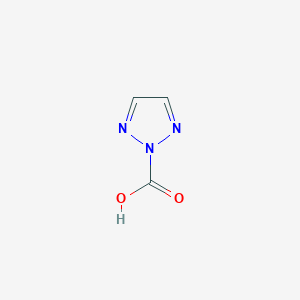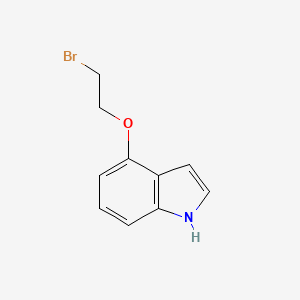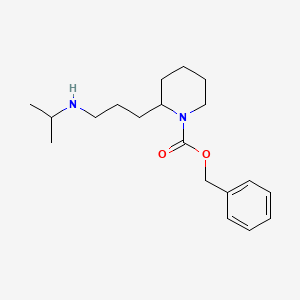
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is a compound belonging to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.
作用機序
The mechanism of action of Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Icaridin: Another piperidine derivative used as an insect repellent.
Piperidine-4-carboxylate derivatives: Used in the synthesis of various pharmaceuticals.
Pyrrolidine derivatives: Known for their biological activity and used in drug discovery.
Uniqueness
Benzyl 2-(3-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its combination of a piperidine ring with benzyl and isopropylamino groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
特性
分子式 |
C19H30N2O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
benzyl 2-[3-(propan-2-ylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-16(2)20-13-8-12-18-11-6-7-14-21(18)19(22)23-15-17-9-4-3-5-10-17/h3-5,9-10,16,18,20H,6-8,11-15H2,1-2H3 |
InChIキー |
GIQDOHSBVBTULW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCC1CCCCN1C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B13968712.png)
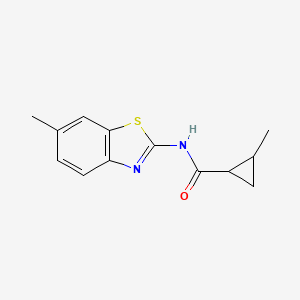
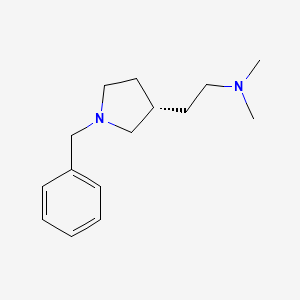
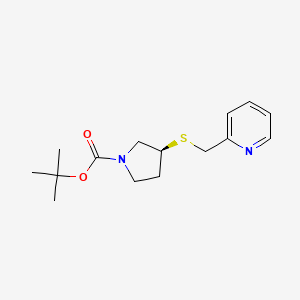
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
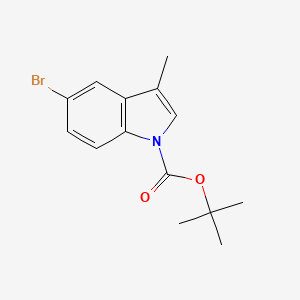
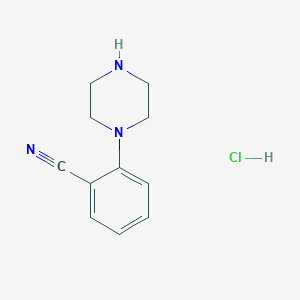
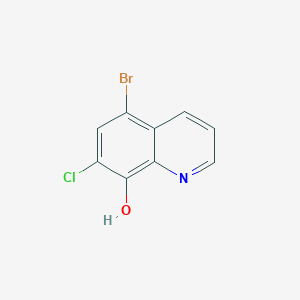
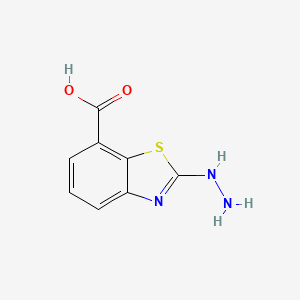

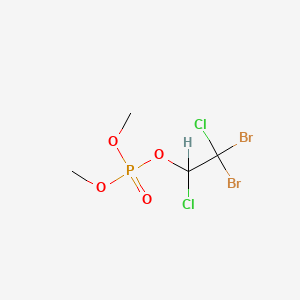
![2-Azaspiro[4.4]nonan-7-ylmethanethiol](/img/structure/B13968772.png)
